molecular formula C20H13Cl2N3O3 B15084143 4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate CAS No. 341984-16-5

4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate

Cat. No.: B15084143
CAS No.: 341984-16-5
M. Wt: 414.2 g/mol
InChI Key: HLNSJSJHFAQFAI-BHGWPJFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate: is a complex organic compound that features a combination of aromatic rings, hydrazine, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of pyridine-3-carboxaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.

    Condensation Reaction: The hydrazone intermediate is then reacted with 4-formylphenyl 2,4-dichlorobenzoate in the presence of a base such as sodium acetate. This condensation reaction forms the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate: can be compared with similar compounds such as:

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

These compounds share some structural similarities but differ in their specific functional groups and applications. The unique combination of aromatic rings and ester functionalities in This compound sets it apart from these other compounds, providing distinct chemical and biological properties.

Properties

CAS No.

341984-16-5

Molecular Formula

C20H13Cl2N3O3

Molecular Weight

414.2 g/mol

IUPAC Name

[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C20H13Cl2N3O3/c21-15-5-8-17(18(22)10-15)20(27)28-16-6-3-13(4-7-16)11-24-25-19(26)14-2-1-9-23-12-14/h1-12H,(H,25,26)/b24-11+

InChI Key

HLNSJSJHFAQFAI-BHGWPJFGSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.